

Structural Basis of CCF0058981 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: CCF0058981

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This in-depth technical guide explores the structural and molecular underpinnings of the inhibition of SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), by the non-covalent inhibitor **CCF0058981**. **CCF0058981**, a derivative of the ML300 series, demonstrates potent inhibition of SARS-CoV-2 Mpro and exhibits significant antiviral activity. This document provides a comprehensive summary of its inhibitory potency, the detailed molecular interactions governing its binding, and the experimental protocols for key assays used in its characterization.

Core Data Presentation

The inhibitory activity of **CCF0058981** has been quantified through various enzymatic and cell-based assays. The following table summarizes the key quantitative data.

Target/Assay	Parameter	Value	Notes
SARS-CoV-2 3CLpro (SC2)	IC50	68 nM	Enzymatic inhibition measured by a FRET-based assay.[1]
SARS-CoV-1 3CLpro (SC1)	IC50	19 nM	Demonstrates potent inhibition against the closely related SARS-CoV protease.
Antiviral Activity (Vero E6 cells)	EC50	497 nM	Measured by cytopathic effect (CPE) inhibition assay.[1]
Antiviral Activity (Vero E6 cells)	EC50	558 nM	Measured by plaque reduction assay.[1]
Cytotoxicity (Vero E6 cells)	CC50	>50 µM	Indicates a high selectivity index for antiviral activity over cellular toxicity.[1]

Structural Basis of Inhibition

The non-covalent binding mode of **CCF0058981** to the active site of SARS-CoV-2 Mpro has been elucidated through X-ray crystallography. The crystal structure of the Mpro M49I mutant in complex with **CCF0058981** has been solved and deposited in the Protein Data Bank (PDB) under the accession code 8WZP.[2]

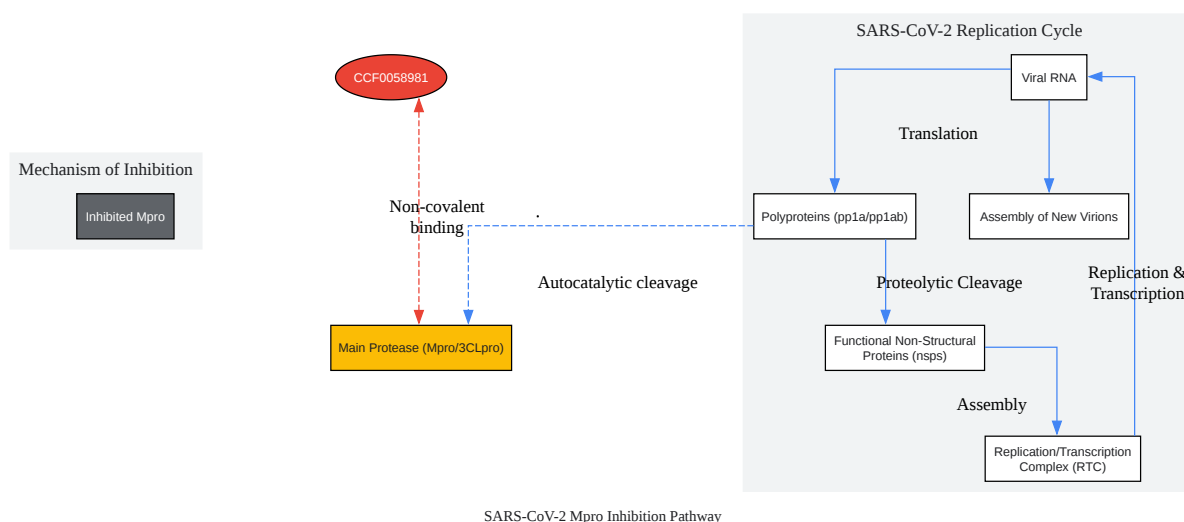
Structural analysis of the **CCF0058981**-Mpro complex reveals key molecular interactions that are responsible for its potent inhibitory activity. The inhibitor occupies the substrate-binding pocket, which is located in the cleft between Domain I and Domain II of the protease. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with critical amino acid residues within the active site.

Key Interactions:

While the specific details of hydrogen bonds and hydrophobic interactions for the **CCF0058981** complex are detailed in the primary crystallographic publication, the binding of similar non-covalent inhibitors to the Mpro active site typically involves interactions with residues of the S1, S2, and S4 subsites. These often include the catalytic dyad residues, His41 and Cys145, as well as other residues such as Met49, Gly143, Ser144, His163, His164, Glu166, Arg188, and Gln189. The non-covalent nature of the interaction means that the inhibitor can reversibly bind to the active site, blocking substrate access and thereby inhibiting the proteolytic activity essential for viral replication.

Signaling Pathway of Mpro Inhibition

The inhibition of SARS-CoV-2 Mpro by **CCF0058981** directly interferes with the viral replication cycle. Mpro is essential for the proteolytic processing of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). These nsps are crucial for the formation of the viral replication and transcription complex. By blocking the active site of Mpro, **CCF0058981** prevents this processing, thereby halting viral replication.



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Caption: Inhibition of SARS-CoV-2 Mpro by **CCF0058981** blocks polyprotein processing.

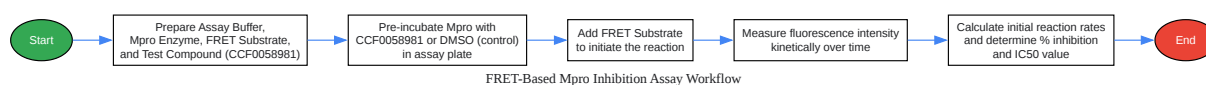
Experimental Protocols

Detailed methodologies for the key assays cited in the characterization of **CCF0058981** are provided below. These protocols are based on established methods and have been adapted for the evaluation of SARS-CoV-2 Mpro inhibitors.

SARS-CoV-2 Mpro FRET-Based Inhibition Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow:



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Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.

Methodology:

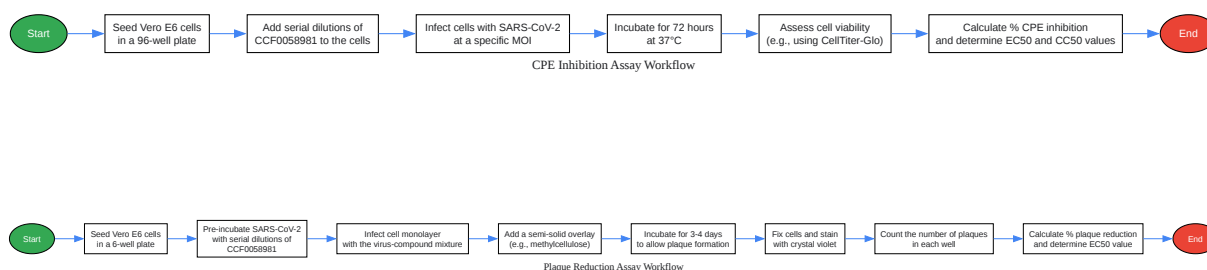
- Reagents and Materials:
 - SARS-CoV-2 Mpro (recombinant)
 - FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
 - Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
 - **CCF0058981** serially diluted in DMSO
 - 384-well black assay plates
 - Fluorescence plate reader
- Procedure:
 - Add 25 µL of assay buffer containing a final concentration of 20 nM Mpro to each well of a 384-well plate.
 - Add 0.5 µL of serially diluted **CCF0058981** or DMSO (vehicle control) to the respective wells.

- Pre-incubate the plate at room temperature for 30 minutes.
- Initiate the reaction by adding 25 μ L of assay buffer containing 20 μ M FRET substrate to each well.
- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
- Data Analysis:
 - Calculate the initial velocity of the reaction from the linear phase of the fluorescence kinetic curve.
 - Determine the percent inhibition for each concentration of **CCF0058981** relative to the DMSO control.
 - Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death.

Workflow:



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References

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